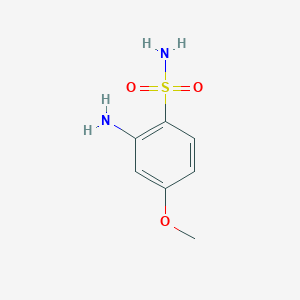

2-Amino-4-methoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol . It is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-methoxyaniline with chlorosulfonic acid to form 4-methoxybenzenesulfonyl chloride, which is then treated with ammonia to yield the desired sulfonamide .

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-methoxybenzene-1-sulfonamide may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Applications De Recherche Scientifique

2-Amino-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Amino-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biological processes, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxybenzenesulfonamide: Similar in structure but lacks the amino group.

2-Amino-4-methylbenzenesulfonamide: Similar but has a methyl group instead of a methoxy group.

2-Amino-4-chlorobenzenesulfonamide: Similar but has a chlorine atom instead of a methoxy group.

Uniqueness

2-Amino-4-methoxybenzene-1-sulfonamide is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct chemical and biological properties

Activité Biologique

2-Amino-4-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and cardiovascular applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring with an amino group and a methoxy group attached to it, along with a sulfonamide functional group. The chemical formula is C7H10N2O3S, and its molecular weight is approximately 194.23 g/mol.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study evaluated the antimicrobial efficacy against several bacterial strains using the agar dilution method. The results showed that while some derivatives demonstrated moderate activity, this compound did not significantly inhibit bacterial growth at concentrations below 100 μM when compared to standard antibiotics like ciprofloxacin .

Cardiovascular Effects

Recent studies have suggested that certain sulfonamide derivatives can affect cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, a derivative closely related to this compound was shown to decrease perfusion pressure in a time-dependent manner. The compound's interaction with calcium channels was highlighted as a potential mechanism for these effects .

Table 1: Summary of Cardiovascular Effects

| Compound | Effect on Perfusion Pressure | Coronary Resistance |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Lowered (p = 0.05) |

| Control | Stable | Stable |

The biological activity of this compound may be attributed to its ability to inhibit certain enzymes involved in folate synthesis, which is crucial for bacterial growth and replication. This mechanism is similar to that of other sulfonamides that target dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria .

Docking Studies

Computational studies using molecular docking have suggested that this compound can interact effectively with calcium channel proteins. The docking analysis indicated potential binding affinities that could lead to modulation of calcium influx in cardiac tissues, thereby influencing cardiovascular dynamics .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical models suggest that this compound has favorable permeability characteristics but may exhibit low plasma protein binding (approximately 72.9%), indicating rapid distribution and elimination from systemic circulation .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 72.9% |

| Volume of Distribution | Optimal |

| Half-Life | Short |

Case Studies

Several case studies have documented the effects of sulfonamide derivatives on various biological systems:

- Study on Perfusion Pressure : A study published in the Brazilian Journal of Science investigated the impact of sulfonamides on perfusion pressure in animal models. The findings indicated significant reductions in pressure when treated with specific derivatives, suggesting a therapeutic potential for managing cardiovascular conditions .

- Antioxidant Activity Assessment : In another study assessing antioxidant properties, various sulfonamide derivatives were tested for their ability to scavenge free radicals using DPPH and FRAP assays. While this compound was not the most potent antioxidant, it exhibited moderate activity compared to other tested compounds .

Propriétés

IUPAC Name |

2-amino-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDZEDHMFMVZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.